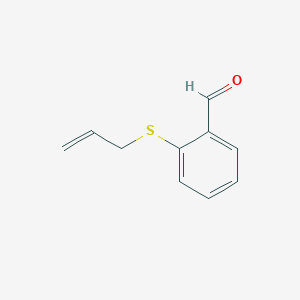

2-(Allylthio)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

2-prop-2-enylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H10OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2 |

InChI Key |

YKYSQXWLXGPLJF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=CC=CC=C1C=O |

Origin of Product |

United States |

Synthetic Strategies for 2 Allylthio Benzaldehyde

Diverse Synthetic Pathways to 2-(Allylthio)benzaldehyde

The synthesis of this compound can be accomplished through several distinct routes, each with its own set of reagents and conditions. The most common methods involve the reaction of a halogenated benzaldehyde (B42025) with allyl mercaptan or the functionalization of a pre-existing sulfur-containing benzene (B151609) ring.

A prevalent and straightforward method for synthesizing this compound is through the nucleophilic aromatic substitution reaction between an ortho-halobenzaldehyde and allyl mercaptan. In this approach, the sulfur atom of the thiol acts as a nucleophile, displacing a halide ion from the aromatic ring. This reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Commonly used starting materials include 2-chlorobenzaldehyde (B119727) or 2-fluorobenzaldehyde. The choice of base and solvent is critical for reaction efficiency. Bases such as potassium carbonate or sodium hydroxide (B78521) are frequently employed in polar aprotic solvents like dimethylformamide (DMF) or in alcohols like ethanol (B145695). For instance, the reaction of 2-chlorobenzaldehyde with allyl mercaptan in the presence of potassium carbonate in DMF is a well-established procedure for obtaining this compound.

Table 1: Thiol-Aldehyde Condensation Reaction Parameters

| Starting Material | Reagent | Base | Solvent | Temperature | Yield (%) |

| 2-Chlorobenzaldehyde | Allyl mercaptan | Potassium Carbonate | DMF | Room Temp. | High |

| 2-Fluorobenzaldehyde | Allyl mercaptan | Sodium Hydroxide | Ethanol | Reflux | Good |

An alternative strategy involves a multi-step sequence where the allylthio group is introduced to the benzene ring prior to the formation or unmasking of the aldehyde functional group. This pathway offers flexibility, especially when direct condensation is not feasible or yields are low.

One such sequence could begin with a different ortho-substituted benzene derivative. For example, a starting material containing a group that can be later converted into an aldehyde, such as a benzyl (B1604629) alcohol or a methyl group, could first be thiolated with allyl mercaptan. Following the successful installation of the allylthio group, a subsequent oxidation step would then transform the precursor group into the required aldehyde functionality, yielding the final product. This method allows for milder conditions for the C-S bond formation without the interference of a potentially reactive aldehyde group.

Modern synthetic chemistry has seen the rise of catalytic methods to form carbon-sulfur bonds, offering potential improvements in efficiency and selectivity. For the synthesis of this compound, transition-metal catalysis, particularly using copper or palladium catalysts, represents an advanced approach.

These catalytic cycles typically involve the reaction of an aryl halide (like 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde) with allyl mercaptan. A copper(I) or palladium(0) catalyst, in combination with a suitable ligand, can facilitate the cross-coupling reaction. For example, a copper(I)-catalyzed reaction might proceed via the formation of a copper thiolate intermediate, which then undergoes reductive elimination to form the desired thioether and regenerate the catalyst. These methods can often proceed under milder conditions and with a broader substrate scope compared to traditional uncatalyzed nucleophilic substitution.

Optimization of Reaction Parameters for Enhanced Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors that influence the outcome of the synthesis, particularly in thiol-aldehyde condensation reactions, include the choice of base, solvent, temperature, and reaction time.

Base: The strength and solubility of the base are crucial. A strong base like sodium hydroxide ensures complete deprotonation of the allyl mercaptan, but its high reactivity can sometimes lead to side reactions. A milder base like potassium carbonate is often preferred as it is effective in promoting the reaction while minimizing byproduct formation.

Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are excellent for this type of nucleophilic aromatic substitution as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Protic solvents like ethanol can also be used, although they may participate in hydrogen bonding, slightly reducing the nucleophilicity of the thiolate.

Temperature: The reaction is often performed at room temperature, but gentle heating can increase the reaction rate. However, excessive heat should be avoided as it can promote the decomposition of the product or lead to unwanted side reactions.

Phase-Transfer Catalysis: To improve the reaction between an aqueous solution of a base and an organic solution of the reactants, a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide can be employed. The PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, accelerating the reaction.

Table 2: Effect of Reaction Conditions on Synthesis

| Parameter | Condition A | Condition B | Outcome |

| Base | Potassium Carbonate | Sodium Ethoxide | K2CO3 provides a balance of reactivity and fewer side products. |

| Solvent | DMF | Ethanol | DMF often leads to faster reaction rates due to better solvation of cations. |

| Catalyst | None | Phase-Transfer Catalyst | Addition of a PTC can significantly reduce reaction time. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved by selecting less hazardous solvents, improving atom economy, and utilizing catalytic methods.

One key aspect is the replacement of volatile and toxic organic solvents like DMF with more environmentally benign alternatives. Water is the ideal green solvent, and conducting the synthesis in an aqueous medium, potentially with the aid of a phase-transfer catalyst, represents a significant step towards a greener process. Using water as a solvent not only reduces toxicity and flammability concerns but also simplifies workup procedures.

Furthermore, the use of catalytic systems, as mentioned in section 2.1.3, aligns with green chemistry principles. Catalytic amounts of transition metals are used instead of stoichiometric amounts of reagents, which reduces waste. The development of recyclable catalysts would further enhance the green credentials of the synthesis. Minimizing energy consumption by designing reactions that proceed efficiently at ambient temperature is another important consideration in the sustainable production of this compound.

Reactivity and Mechanistic Investigations of 2 Allylthio Benzaldehyde

Electrophilic and Nucleophilic Character of 2-(Allylthio)benzaldehyde

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The aldehyde moiety, with its polarized carbon-oxygen double bond, primarily imparts electrophilic character to the molecule. The carbonyl carbon is electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgyoutube.com This electrophilicity is somewhat tempered by the electron-donating resonance effect of the benzene (B151609) ring, which can delocalize the partial positive charge on the carbonyl carbon, making it less reactive than aliphatic aldehydes. vaia.compressbooks.pub

Conversely, the sulfur atom of the allylthio group possesses lone pairs of electrons, rendering it a potential nucleophilic center. It can react with electrophiles, a common trait for thioethers. Furthermore, the π-bond of the allyl group can also exhibit nucleophilic character, participating in reactions with strong electrophiles. This dual electrophilic and nucleophilic nature makes this compound a versatile reagent in organic synthesis.

| Functional Group | Predominant Character | Reactive Site |

| Aldehyde | Electrophilic | Carbonyl Carbon |

| Allylthio Group | Nucleophilic | Sulfur Atom, C=C bond |

Cyclization Reactions Involving the Allyl and Aldehyde Moieties

The proximate positioning of the aldehyde and allylthio groups in this compound provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Intramolecular cyclization can be initiated by either nucleophilic attack from the sulfur or the allyl group onto the electrophilic aldehyde carbon, or by radical pathways. rsc.org For instance, under acidic conditions, the aldehyde can be protonated, enhancing its electrophilicity and facilitating an intramolecular attack by the sulfur atom. This can lead to the formation of a five- or six-membered ring containing both sulfur and oxygen. Tellurium-induced cyclization has been observed in a similar system, 2-allylthioquinoline-3-carbaldehyde, resulting in the formation of a thiazoloquinoline derivative. researchgate.net This suggests that similar transformations could be possible for this compound using appropriate reagents.

Cascade reactions, where a single event triggers a sequence of bond-forming reactions, can be envisaged with this compound. nih.govunimi.itshareok.org For example, an initial intermolecular reaction at the aldehyde, such as the formation of an iminium ion, could be followed by an intramolecular cyclization involving the allyl group. Such a sequence would rapidly build molecular complexity from a relatively simple starting material. While specific examples for this compound are not extensively documented, the principle is well-established for similar substituted benzaldehydes. unimi.it

Rearrangement Reactions of this compound Derivatives

The allylthio group is known to participate in sigmatropic rearrangements, most notably the thio-Claisen rearrangement. researchgate.netsethanandramjaipuriacollege.in This pericyclic reaction typically requires heat and involves the mdpi.commdpi.com-sigmatropic shift of the allyl group from the sulfur atom to an adjacent carbon. In the case of this compound, a derivative where the aromatic ring is activated could potentially undergo a thio-Claisen rearrangement. Theoretical studies on α-allylthio carbenes have also proposed rearrangement pathways. scielo.org.bo

| Rearrangement Type | Key Intermediate/Transition State | Potential Product |

| Thio-Claisen | Six-membered cyclic transition state | Thiophenol derivative |

Addition Reactions to the Aldehyde Functionality and Allyl Group

Both the aldehyde and the allyl groups of this compound are susceptible to a variety of addition reactions.

The aldehyde group can undergo nucleophilic addition with a wide range of nucleophiles. libretexts.orgpressbooks.pub These include organometallic reagents like Grignard reagents and organolithium compounds to form secondary alcohols, and ylides in the Wittig reaction to form alkenes. It can also participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. evitachem.com The Prins reaction, the acid-catalyzed addition of aldehydes to alkenes, is another potential transformation. organic-chemistry.org

The allyl group, on the other hand, can undergo electrophilic addition reactions across its double bond. This includes the addition of halogens (e.g., Br₂) to form a dihalide, and the addition of hydrogen halides (e.g., HBr) following Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions.

Detailed Kinetic and Mechanistic Studies of this compound Transformations

While specific, detailed kinetic and mechanistic studies on this compound are not widely available in the literature, the mechanisms of its potential reactions can be inferred from studies on analogous systems. For example, the oxidation of benzaldehyde (B42025) has been the subject of detailed kinetic investigations, providing insights into the reaction order and the influence of various parameters. researchgate.net Similarly, mechanistic models for enzyme-catalyzed reactions of benzaldehyde derivatives have been developed. nih.gov

A hypothetical kinetic study on a transformation of this compound, for instance, an intramolecular cyclization, would likely investigate the following parameters to elucidate the mechanism:

| Parameter Investigated | Potential Insights |

| Reaction order with respect to the substrate | Indicates the number of substrate molecules in the rate-determining step |

| Reaction order with respect to a catalyst | Elucidates the role of the catalyst in the reaction mechanism |

| Effect of temperature (Arrhenius plot) | Determines the activation energy of the reaction |

| Isotope labeling studies | Can pinpoint which bonds are broken and formed in the rate-determining step |

| Hammett plot (for substituted derivatives) | Provides information on the electronic effects on the reaction rate |

2 Allylthio Benzaldehyde As a Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Systems from 2-(Allylthio)benzaldehyde

The presence of a nucleophilic sulfur atom, an electrophilic aldehyde group, and a reactive allyl group within the same molecule makes this compound an ideal starting material for the synthesis of various heterocyclic systems. These intramolecular functionalities can be orchestrated to participate in a variety of cyclization reactions, leading to the formation of sulfur, oxygen, and nitrogen-containing rings.

The intrinsic allyl thioether functionality of this compound provides a direct pathway to sulfur-containing heterocycles. Intramolecular cyclization reactions can be initiated through various mechanisms, including electrophilic or radical-mediated processes. For instance, the reaction of the sulfur atom with the aldehyde or a derivative thereof can lead to the formation of thiepins or other sulfur-containing ring systems. The synthesis of sulfur-containing heterocycles is a significant area of research due to their presence in numerous biologically active compounds and materials. nih.govsioc-journal.cnarkat-usa.org General methods for synthesizing sulfur heterocycles often involve ring enlargement strategies or the use of elemental sulfur. nih.govresearchgate.net

One plausible route involves the acid-catalyzed intramolecular cyclization of this compound. Protonation of the aldehyde carbonyl group would activate it towards nucleophilic attack by the sulfur atom, potentially leading to a seven-membered heterocyclic ring after subsequent rearrangement or trapping.

Another approach could involve a radical cyclization. The generation of a radical at the allyl group, for example through the use of a radical initiator, could be followed by an intramolecular addition to the aromatic ring or the aldehyde, ultimately forming a sulfur-containing heterocyclic scaffold. The use of sulfur monochloride has also been explored as a strategy for synthesizing complex polysulfur-nitrogen heterocycles from simple organic substrates. arkat-usa.org

| Starting Material | Reagents/Conditions | Product Type | Potential Yield |

| This compound | Acid Catalyst (e.g., H+) | Thiepin derivative | Moderate to Good |

| This compound | Radical Initiator (e.g., AIBN) | Thiophene or Thiane derivative | Variable |

| This compound | Sulfur Monochloride (S2Cl2) | Polysulfur-containing heterocycle | Good |

This table presents hypothetical reaction pathways for this compound based on general principles of sulfur-containing heterocycle synthesis.

While less direct than sulfur heterocycle synthesis, this compound can serve as a precursor to oxygen-containing heterocycles through multi-step sequences. pku.edu.cn The aldehyde functionality is a key reactive handle for introducing the oxygen atom into the cyclic system. For example, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound containing a hydroxyl group could be followed by an intramolecular cyclization to form an oxygen-containing ring.

Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would activate the allyl group for subsequent nucleophilic attack by an oxygen nucleophile, either intramolecularly from a strategically placed hydroxyl group or intermolecularly. The formation of oxygen heterocycles is often achieved through mechanisms like nucleophilic addition to electrophiles such as epoxides or carbonyl groups. beilstein-journals.org

| Intermediate | Reaction Type | Product Type |

| Knoevenagel adduct with a hydroxyketone | Intramolecular Michael Addition | Dihydrofuran or Dihydropyran derivative |

| 2-(Allylsulfinyl)benzaldehyde | Intramolecular Oxy-Michael Addition | Oxathiane derivative |

This table illustrates potential strategies for the synthesis of oxygen-containing heterocycles starting from this compound.

The synthesis of nitrogen-containing heterocycles from this compound typically involves the reaction of the aldehyde group with a nitrogen-containing nucleophile. kit.edumdpi.commdpi.com For instance, condensation of this compound with a primary amine or hydrazine (B178648) derivative would form an imine or hydrazone, respectively. Subsequent intramolecular cyclization involving the allylthio group could then lead to various nitrogen-containing heterocyclic scaffolds. mdpi.comoup.comfrontiersin.org

A prominent example is the potential for a Pictet-Spengler type reaction. If the nitrogen nucleophile contains an activated aromatic ring, cyclization onto this ring can occur. Alternatively, the allyl group itself can participate in the cyclization. For example, an intramolecular aza-Wittig reaction could be envisioned if the aldehyde is first converted to a phosphonium (B103445) ylide and the nitrogen nucleophile is an azide. The development of synthetic methods for quinoline (B57606) derivatives, for instance, often utilizes 2-azidobenzaldehyde (B97285) in [4+2] annulation reactions. mdpi.com

| Reactant | Reaction Type | Product Heterocycle |

| Primary Amine | Condensation/Intramolecular Cyclization | Tetrahydroquinoline derivative |

| Hydrazine | Condensation/Intramolecular Cyclization | Pyridazine derivative |

| o-Phenylenediamine | Condensation/Cyclization | Benzodiazepine derivative |

This table outlines plausible reaction pathways for the synthesis of nitrogen-containing heterocycles using this compound as a key building block.

Construction of Polycyclic Aromatic Compounds

This compound can be a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are compounds containing multiple fused aromatic rings. nih.govwikipedia.org The aldehyde and allylthio groups can participate in annulation reactions to build additional aromatic rings onto the existing benzene (B151609) ring.

One potential strategy involves the conversion of the allylthio group to a more reactive functionality, such as a vinyl group, through elimination of the sulfur moiety. The resulting 2-vinylbenzaldehyde (B1595024) could then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile, followed by aromatization to yield a naphthalene (B1677914) derivative. Alternatively, the aldehyde can be transformed into an alkyne, setting the stage for benzannulation reactions. nih.gov The Asao-Yamamoto benzannulation, for instance, combines 2-(phenylethynyl)benzaldehydes with alkynes to form substituted naphthalenes. nih.gov

Electrochemical methods have also been developed for the [4+2] benzannulation of biaryldiazonium salts with alkynes to synthesize polycyclic (hetero)aromatic compounds. rsc.org

Role in the Synthesis of Natural Product Scaffolds

Natural products often possess complex, polycyclic structures with diverse biological activities. nih.govbeilstein-journals.org The strategic use of building blocks like this compound can facilitate the efficient assembly of these intricate molecular frameworks. The ability to form various heterocyclic and polycyclic systems makes this compound a potential key intermediate in the total synthesis of certain natural products.

For instance, the core structure of some alkaloids or polyketide natural products contains fused heterocyclic systems that could potentially be constructed using the cyclization strategies outlined above. beilstein-journals.orgd-nb.info The synthesis of Securinega alkaloids, for example, involves the construction of a basic tetracyclic framework. nih.gov The development of synthetic routes to natural products like benzaldehyde (B42025), derived from natural sources, is also an area of active research. vjs.ac.vn

Development of Novel Retrosynthetic Strategies Utilizing this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. solubilityofthings.comnumberanalytics.comscripps.eduscribd.com The unique combination of functional groups in this compound allows for the development of novel retrosynthetic disconnections.

A key retrosynthetic transform involving this compound would be the disconnection of a heterocyclic or polycyclic target molecule to reveal this versatile building block. For example, a tetrahydrothiophene (B86538) fused to a benzene ring could be disconnected via a retro-cyclization to this compound. Similarly, a quinoline derivative could be retrosynthetically cleaved at the nitrogen-containing ring to trace back to this compound and a suitable nitrogen source.

The presence of the aldehyde and allyl sulfide (B99878) allows for a "two-directional" synthesis approach, where both functionalities can be elaborated in separate reaction sequences to build molecular complexity rapidly. This makes this compound an attractive starting point for convergent synthetic strategies.

| Target Scaffold | Retrosynthetic Disconnection | Precursors |

| Thieno[c]quinoline | C-N and C-S bond cleavage | This compound, Ammonia |

| Naphthothiophene | Diels-Alder disconnection | 2-Vinylbenzaldehyde (from this compound), Dienophile |

| Benzoxathiepine | C-O and C-S bond cleavage | This compound, Dihydroxylation of allyl group |

This table provides examples of how complex structures can be retrosynthetically simplified to this compound.

Catalytic Applications and Transformations of 2 Allylthio Benzaldehyde

Transition Metal-Catalyzed Reactions Involving 2-(Allylthio)benzaldehyde

The allyl and thioether moieties of this compound serve as excellent handles for a variety of transition metal-catalyzed processes. These reactions primarily leverage intramolecular pathways to construct complex molecular architectures, particularly thiochromane and thiochromene derivatives, which are core structures in various biologically active compounds.

Palladium catalysis is a cornerstone for the transformation of this compound, primarily through intramolecular oxidative cyclization reactions. These processes typically involve the activation of the allyl group by a palladium(II) catalyst, followed by nucleophilic attack from an in-situ-generated enol or enolate derived from the aldehyde.

Pioneering work in this area demonstrated that treating this compound with a catalytic amount of palladium(II) chloride (PdCl₂) in the presence of a co-oxidant like copper(II) chloride (CuCl₂) and molecular oxygen leads to the formation of 2-methyl-2H-thiochromene-3-carbaldehyde. The proposed mechanism involves the coordination of the Pd(II) catalyst to the allyl double bond (Wacker-type activation). This is followed by an intramolecular attack of the aldehyde's enol tautomer onto the coordinated alkene. A subsequent β-hydride elimination and catalyst regeneration sequence yields the final cyclized product. The reaction conditions can be tuned to favor different products, showcasing the versatility of the palladium catalyst system.

Table 1: Palladium-Catalyzed Cyclization of this compound Derivatives

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | PdCl₂ (10 mol%), CuCl₂ (3 eq) | O₂, DMF, 60 °C, 24 h | 2-Methyl-2H-thiochromene-3-carbaldehyde | 75 |

| 2 | 2-(Cinnamylthio)benzaldehyde | Pd(OAc)₂ (5 mol%), p-Benzoquinone (1.1 eq) | AcOH, 80 °C, 12 h | 2-Phenyl-2H-thiochromene-3-carbaldehyde | 82 |

While direct ruthenium-catalyzed cyclizations on this compound are less common, its derivatives are excellent substrates for powerful Ru-catalyzed reactions like ring-closing enyne metathesis. This strategy involves a two-step sequence where this compound is first converted into an enyne substrate. For example, reaction of the aldehyde with an alkynyl nucleophile, such as ethynylmagnesium bromide, produces a propargyl alcohol derivative containing both an alkene and an alkyne.

This newly formed 1-(2-(allylthio)phenyl)prop-2-yn-1-ol is an ideal substrate for ruthenium-catalyzed enyne metathesis. Treatment with a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) initiates a cyclization cascade. The catalyst promotes a skeletal reorganization to form a fused bicyclic system containing a dihydropyran ring fused to a thiochromene core. This transformation highlights how this compound can serve as a key starting material for accessing complex polycyclic heterocycles that would be difficult to synthesize through other means.

Table 2: Ruthenium-Catalyzed Enyne Metathesis of a this compound Derivative

| Entry | Substrate Precursor | Step 1: Reagent | Intermediate Enyne | Step 2: Catalyst (mol%) | Product | Yield (%) (2 steps) |

|---|---|---|---|---|---|---|

| 1 | This compound | Ethynylmagnesium bromide | 1-(2-(Allylthio)phenyl)prop-2-yn-1-ol | Grubbs' 2nd Gen. (5%) | 4,4a-Dihydro-1H-pyrano[4,3-b]thiochromene | 78 |

Beyond palladium and ruthenium, other transition metals like rhodium have been investigated for the catalytic transformation of this compound. Rhodium(I) complexes are particularly effective in catalyzing intramolecular hydroacylation reactions. In this process, the C-H bond of the aldehyde adds across the tethered allyl double bond.

The reaction is often facilitated by the chelating assistance of the thioether sulfur atom, which coordinates to the rhodium center, bringing the aldehyde and alkene groups into close proximity within the metal's coordination sphere. This directed reaction proceeds with high regioselectivity to form a six-membered ring. The typical product of this transformation is thiochroman-4-one, a key structural motif in medicinal chemistry. Catalytic systems often employ cationic rhodium precursors like [Rh(cod)₂]BF₄ in the presence of phosphine (B1218219) ligands.

Table 3: Rhodium-Catalyzed Intramolecular Hydroacylation

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | [Rh(cod)₂]BF₄ (5 mol%), PPh₃ (10 mol%) | Acetone, 56 °C, 12 h | Thiochroman-4-one | 91 |

Organocatalytic Reactions with this compound

The aldehyde functional group of this compound makes it an amenable substrate for a wide range of organocatalytic reactions. These metal-free transformations often proceed through the formation of transient nucleophilic enamine or electrophilic iminium ion intermediates, catalyzed by chiral secondary amines like proline.

For example, this compound can participate as the electrophilic component in asymmetric Mannich reactions. In the presence of L-proline as the catalyst, a ketone (e.g., acetone) is converted into its corresponding enamine. Simultaneously, the organocatalyst activates this compound by forming an iminium ion with an added amine source (e.g., p-anisidine). The enamine then attacks the highly electrophilic iminium ion in a stereocontrolled fashion. Subsequent hydrolysis yields a chiral β-amino ketone bearing the 2-(allylthio)phenyl moiety. This approach provides enantioselective access to valuable building blocks while keeping the versatile allylthio group intact for further synthetic manipulations.

Photoredox Catalysis and Electrochemical Methods

The application of photoredox and electrochemical catalysis to this compound represents a modern frontier for its functionalization. The thioether sulfur is susceptible to single-electron transfer (SET) oxidation to form a sulfur-centered radical cation. This highly reactive intermediate can trigger intramolecular cyclization reactions that are mechanistically distinct from traditional transition metal pathways.

In a representative photoredox scenario, an iridium or ruthenium-based photocatalyst, upon excitation with visible light, becomes a potent oxidant. It can abstract an electron from the sulfur atom of this compound to generate the key sulfur radical cation. This intermediate can then undergo a radical-polar crossover mechanism or a direct radical cyclization onto the allyl double bond. The resulting carbon-centered radical can be further oxidized or reduced to complete the catalytic cycle, ultimately affording cyclized products such as thiochromane derivatives. These methods offer mild reaction conditions and a unique reactivity profile, expanding the synthetic utility of the substrate.

Ligand Design and Derivatives of this compound in Catalysis

Beyond its role as a substrate, this compound is a valuable precursor for the synthesis of custom ligands for asymmetric catalysis. Its aldehyde group can be readily transformed into various coordinating functionalities, such as imines, amines, or alcohols, while the thioether sulfur provides a soft donor atom for metal coordination.

A common strategy involves the condensation of this compound with a chiral primary amine to form a chiral Schiff base (imine) ligand. For instance, reaction with (R)-1-phenylethylamine yields a bidentate S,N-ligand. This ligand can coordinate to a metal center (e.g., iridium or ruthenium) to create a chiral catalyst for asymmetric reactions. Such a catalyst has been explored in the asymmetric transfer hydrogenation of prochiral ketones. The chiral environment created by the ligand around the metal center effectively directs the hydride transfer from a hydrogen donor (e.g., isopropanol) to one face of the ketone, resulting in the formation of a chiral secondary alcohol with high enantioselectivity. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by simply varying the chiral amine component.

Advanced Spectroscopic and Computational Analysis of 2 Allylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-(Allylthio)benzaldehyde and for tracking the transformations it undergoes. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for the unambiguous identification of reactants, intermediates, and products.

In a typical reaction, such as the thermally induced thio-Claisen rearrangement, NMR is used to monitor the disappearance of the starting material and the appearance of the rearranged product. sethanandramjaipuriacollege.in For this compound, this would involve observing the characteristic signals of the allyl group and the benzaldehyde (B42025) moiety. The allyl group's protons typically appear as a complex set of signals in the ¹H NMR spectrum, including a doublet of triplets for the -S-CH₂- protons and distinct signals for the vinylic protons. researchgate.net The aldehydic proton of the benzaldehyde group shows a characteristic singlet in the downfield region (around 10 ppm), while the aromatic protons exhibit a multiplet pattern corresponding to the ortho-substitution. pressbooks.pub

Upon rearrangement, the allyl group migrates to the ortho position of the benzene (B151609) ring, leading to a significant change in the NMR spectrum. The aromatic region would show a different splitting pattern indicative of a 1,2,3-trisubstituted benzene ring. Furthermore, the signals corresponding to the allyl group would shift, and the formation of a thiol group (-SH) would introduce a new, often broad, signal. By acquiring NMR spectra at various time intervals during a reaction, a kinetic profile can be constructed, providing crucial data for elucidating the reaction mechanism.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for this compound

Note: Data is simulated based on typical values for similar structures and is for illustrative purposes. Shifts are relative to TMS in CDCl₃.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic H (CHO) | 9.95 | s (singlet) | - |

| Aromatic H | 7.80-7.30 | m (multiplet) | - |

| Vinylic H (-CH=) | 5.95 | ddt (doublet of doublets of triplets) | 16.8, 10.0, 6.5 |

| Vinylic H (=CH₂) | 5.25 | dq (doublet of quartets) | 16.8, 1.5 |

| Vinylic H (=CH₂) | 5.10 | dq (doublet of quartets) | 10.0, 1.5 |

| Allylic H (-S-CH₂-) | 3.60 | dt (doublet of triplets) | 6.5, 1.5 |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. docbrown.info For the study of reaction mechanisms involving this compound, techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are particularly valuable for identifying transient intermediates. researchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. docbrown.info Key fragmentation pathways would likely involve the loss of the allyl group, the thioaldehyde group, or cleavage of the C-S bond. The resulting fragment ions provide a fingerprint that confirms the molecule's identity. nist.gov

In the context of reaction monitoring, MS can be coupled with a separation technique like liquid chromatography (LC-MS). This allows for the separation of different species from a reaction mixture before they enter the mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the ions at different points during a reaction, it is possible to detect and identify short-lived intermediates. For example, in a catalyzed reaction, a complex between this compound and the catalyst might be observed, providing direct evidence for the proposed catalytic cycle. researchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Note: Fragments are predicted based on common fragmentation patterns for aromatic thioethers and aldehydes.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 178 | Molecular Ion [M]⁺ | [C₁₀H₁₀OS]⁺ |

| 149 | [M - CHO]⁺ | [C₉H₉S]⁺ |

| 137 | [M - C₃H₅]⁺ (loss of allyl) | [C₇H₅OS]⁺ |

| 105 | [C₆H₅CHO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 41 | [C₃H₅]⁺ (allyl cation) | [C₃H₅]⁺ |

X-ray Crystallography of Key Intermediates and Products

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org While obtaining a suitable single crystal of a liquid like this compound can be challenging, this technique is invaluable for characterizing its solid derivatives, stable reaction products, or key crystalline intermediates. researchgate.net

The application of X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsional angles within the molecule. This information is crucial for confirming the connectivity and stereochemistry of a reaction product, such as the cyclic compounds that can be formed from this compound derivatives. researcher.lifemdpi.com For instance, if a reaction leads to a new heterocyclic system, a crystal structure analysis would unambiguously establish its three-dimensional architecture, including the conformation of the rings and the relative positions of substituents. researchgate.net This empirical data serves as a crucial benchmark for validating and refining computational models.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for a Dihydrothienobenzopyran Product

Note: This data is hypothetical for a plausible cyclization product derived from this compound and is for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.13 |

| c (Å) | 9.21 |

| β (°) | 105.3 |

| Volume (ų) | 920.4 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of modern chemical research, providing profound insights into the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations are used to explore reaction mechanisms, predict reactivity, and rationalize selectivity. escholarship.org

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. digitellinc.com For instance, in the thio-Claisen rearrangement, DFT can be used to calculate the geometries and energies of the reactant, the transition state, and the product. sethanandramjaipuriacollege.in The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. scispace.com By comparing the activation energies for different possible pathways (e.g., ortho vs. para rearrangement), DFT can predict and explain the observed regioselectivity. nih.gov

Furthermore, DFT is used to calculate various molecular properties that correlate with reactivity, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions. mdpi.com These calculations can identify the most nucleophilic and electrophilic sites within the molecule, predicting how this compound will interact with other reagents. researchgate.net

Interactive Data Table: Illustrative DFT (B3LYP/6-31G) Calculated Energies for a Thio-Claisen Rearrangement*

Note: Values are hypothetical and for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Ground state |

| Chair-like Transition State | +25.5 | researchgate.netresearchgate.net-Sigmatropic shift |

| Boat-like Transition State | +31.2 | Alternative researchgate.netresearchgate.net-shift |

| Product (3-Allyl-2-mercaptobenzaldehyde) | -15.8 | Thermodynamically favored product |

Molecular Dynamics Simulations of this compound Interactions

While DFT studies typically focus on static structures, Molecular Dynamics (MD) simulations provide a view of the time-evolution of a molecular system. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes such as conformational changes, solvent interactions, and the initial steps of a chemical reaction. researchgate.netnih.gov

For this compound, MD simulations can be used to study its behavior in different solvent environments. These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and reactivity. rsc.org For example, simulations could explore the preference for specific orientations of the allylthio group relative to the benzaldehyde ring in polar versus non-polar solvents.

MD can also be combined with quantum mechanics (QM/MM simulations) to model chemical reactions in complex environments. In such a simulation, the reacting species are treated with a high level of quantum theory, while the surrounding solvent or catalyst is treated with a simpler molecular mechanics force field. This approach can be used to study the entire reaction trajectory, including the role of dynamic solvent effects on the reaction barrier and the chronology of bond-breaking and bond-forming events. nih.gov

Future Research Directions and Emerging Trends

Exploration of New Reaction Manifolds for 2-(Allylthio)benzaldehyde

The unique structural features of this compound, namely the proximate aldehyde and allyl sulfide (B99878) moieties, offer a rich playground for the discovery of new reaction manifolds. Future research will likely delve into intramolecular transformations that can lead to the rapid assembly of complex heterocyclic scaffolds.

Domino and Tandem Reactions: The development of domino, tandem, or cascade reactions starting from this compound is a highly attractive research avenue. Such processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. For instance, an intramolecular thio-ene cyclization could be envisioned, followed by a subsequent reaction of the aldehyde, to construct novel sulfur-containing heterocyclic systems. The exploration of multicomponent reactions (MCRs), where this compound could serve as a key building block, is another promising direction. researchgate.netfrontiersin.org These MCRs could allow for the rapid generation of molecular diversity from simple and readily available starting materials.

Novel Cyclization Strategies: The development of novel cyclization strategies is another area ripe for exploration. Metal-catalyzed reactions, for example, could be employed to activate the allyl group towards intramolecular cyclization with the aldehyde functionality. Palladium(II)-mediated cyclization of o-allylbenzaldehydes has been shown to produce isocoumarins, suggesting that similar strategies could be adapted for this compound to access novel sulfur-containing analogues. nih.gov Furthermore, photochemical or electrochemical methods could be investigated to trigger novel modes of reactivity and cyclization.

A summary of potential new reaction manifolds is presented in the table below:

| Reaction Type | Potential Transformation | Expected Product Class |

|---|---|---|

| Domino/Tandem Reaction | Intramolecular thio-ene cyclization followed by aldol (B89426) condensation | Polycyclic thiepanes or thiocanes |

| Multicomponent Reaction | Reaction with an amine and an isocyanide (e.g., Ugi or Passerini reaction) | Complex sulfur-containing heterocycles |

| Metal-Catalyzed Cyclization | Palladium- or gold-catalyzed intramolecular hydrothiolation/cyclization | Thiochromenes or related heterocycles |

| Photochemical Cyclization | Visible-light induced intramolecular [2+2] cycloaddition | Thietane-fused benzaldehydes |

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant trend towards more efficient and safer chemical manufacturing. springerprofessional.deuc.pt Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. durham.ac.uk

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound itself would be a valuable endeavor. This could involve the in-line generation of the thiolate from 2-mercaptobenzaldehyde (B1308449) followed by immediate reaction with an allyl halide. Such a process would minimize the handling of the potentially air-sensitive thiol. Furthermore, downstream transformations of this compound, such as the novel reaction manifolds discussed above, could be seamlessly integrated into a multi-step flow sequence. researchgate.net This would allow for the on-demand synthesis of a library of derivatives with high purity and reproducibility.

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, can further accelerate the discovery and optimization of new reactions and molecules. youtube.com These systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters such as temperature, concentration, and catalyst loading. This would be particularly beneficial for exploring the complex reaction landscapes of multicomponent reactions involving this compound.

The benefits of integrating these technologies are summarized below:

| Technology | Key Advantages | Application to this compound Chemistry |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, precise process control, enhanced reaction rates. durham.ac.uk | Continuous production of this compound and its derivatives, safe handling of reactive intermediates. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, automated library synthesis. youtube.com | Discovery of new reactions and optimization of reaction conditions for the synthesis of novel derivatives. |

Theoretical Prediction of Novel Reactivity and Applications

Computational chemistry and theoretical studies are expected to play an increasingly important role in guiding the experimental exploration of this compound chemistry. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic favorability of different reaction pathways. rsc.orgnih.gov

Predicting Reaction Outcomes: Theoretical calculations can be employed to predict the feasibility of the new reaction manifolds proposed in Section 7.1. By calculating the activation energies for different potential cyclization pathways, for instance, researchers can identify the most promising avenues for experimental investigation. DFT studies can also shed light on the stereoselectivity of reactions involving this compound, aiding in the design of asymmetric transformations. rsc.org

Understanding Electronic Properties: Computational methods can be used to probe the electronic structure of this compound and its derivatives. princeton.edu This information can be used to predict their reactivity towards different reagents and to understand their potential as ligands for metal catalysts or as functional organic materials. For example, the HOMO-LUMO gap can be calculated to estimate the electronic and optical properties of novel compounds derived from this scaffold.

In Silico Screening for Applications: Theoretical predictions can also be used to screen for potential applications of this compound derivatives. Molecular docking studies, for example, could be used to predict the binding affinity of novel heterocyclic compounds to biological targets, guiding the design of new therapeutic agents.

The role of theoretical predictions is outlined in the following table:

| Computational Method | Information Gained | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition states, activation energies, stereoselectivity. rsc.orgnih.gov | Guides experimental design, rationalizes observed reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, excited state properties, photophysical behavior. princeton.edu | Predicts potential applications in materials science and photochemistry. |

| Molecular Docking | Binding modes and affinities to biological targets. | Accelerates the discovery of new drug candidates. |

Sustainable and Green Approaches to this compound Chemistry

In line with the growing emphasis on sustainable chemistry, future research on this compound will undoubtedly focus on the development of more environmentally friendly synthetic methods. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption.

Green Synthesis of Precursors: The development of sustainable methods for the synthesis of the precursors to this compound, such as 2-mercaptobenzaldehyde, is a key starting point. This could involve the use of biocatalysis or the development of catalytic methods that avoid the use of harsh reagents.

Catalyst-Free and Solvent-Free Allylation: Recent advances in the synthesis of allyl thioethers have demonstrated the feasibility of catalyst-free and solvent-free approaches, often utilizing microwave irradiation to accelerate the reaction. tandfonline.com Applying these methods to the synthesis of this compound from 2-mercaptobenzaldehyde and an allyl source would represent a significant step towards a greener process. The use of mechanochemistry, or ball-milling, is another promising solvent-free technique that could be explored.

Use of Renewable Resources: Investigating the use of bio-based starting materials for the synthesis of this compound and its derivatives is another important avenue for future research. For example, benzaldehyde (B42025) can be obtained from natural sources, and efforts to derive allylating agents from biomass are ongoing.

Key green chemistry principles and their application are summarized below:

| Green Chemistry Principle | Application in this compound Chemistry |

|---|---|

| Atom Economy | Development of domino and multicomponent reactions that incorporate all atoms from the starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water, ethanol (B145695), or other bio-based solvents; exploring solvent-free reaction conditions. |

| Design for Energy Efficiency | Utilizing microwave irradiation or photochemical methods to reduce reaction times and energy consumption. tandfonline.com |

| Use of Renewable Feedstocks | Sourcing benzaldehyde and allylating agents from renewable biomass. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.